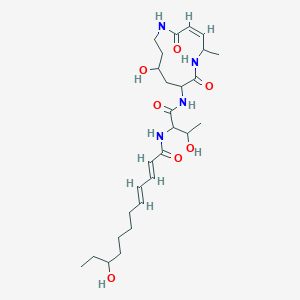

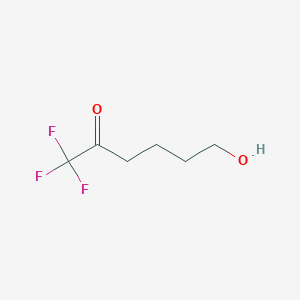

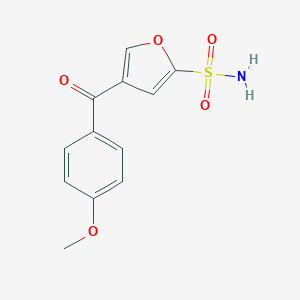

![molecular formula C11H11F3 B051686 4-[(4-Trifluoromethyl)phenyl]-1-butene CAS No. 113170-92-6](/img/structure/B51686.png)

4-[(4-Trifluoromethyl)phenyl]-1-butene

Descripción general

Descripción

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are used in various fields due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of Grignard reagents or similar organometallic compounds . The exact method would depend on the specific compound being synthesized.Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds is characterized by a benzene ring with a trifluoromethyl group attached. The trifluoromethyl group is electron-withdrawing, which can influence the chemical behavior of the compound .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. Their reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group .Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds generally have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have high lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación

Kinetic Resolution of Enantiomers

One of the applications of “4-[(4-Trifluoromethyl)phenyl]-1-butene” is in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers . This process was achieved through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Biocatalytic Preparation of Optically Pure Compounds

Another application is in the biocatalytic preparation of optically pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This compound is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . The asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .

Synthesis of Fluorescent Chemosensors

“4-[(4-Trifluoromethyl)phenyl]-1-butene” has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields such as biology, chemistry, and environmental science for the detection of specific ions or molecules .

Synthesis of Amidourea-Based Sensor for Anions

This compound is also used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . Anion sensors are important tools in environmental monitoring and biological systems .

Mecanismo De Acción

Target of Action

Compounds containing trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The trifluoromethyl group is often used in medicinal chemistry due to its ability to modulate the physicochemical properties of drug molecules, potentially influencing their interaction with biological targets .

Result of Action

The trifluoromethyl group can modulate the biological activity of drug molecules, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(4-Trifluoromethyl)phenyl]-1-butene . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-but-3-enyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTJXTKMSCNQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600234 | |

| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Trifluoromethyl)phenyl]-1-butene | |

CAS RN |

113170-92-6 | |

| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

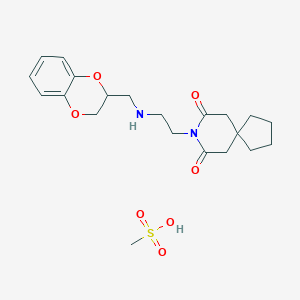

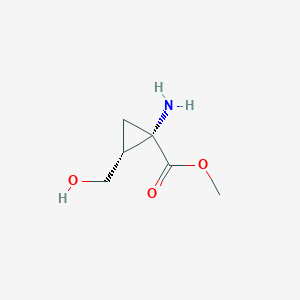

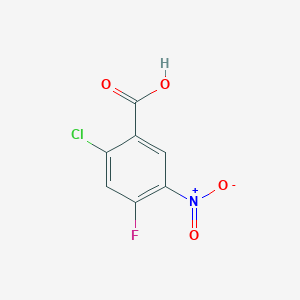

![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)